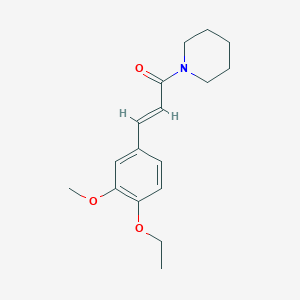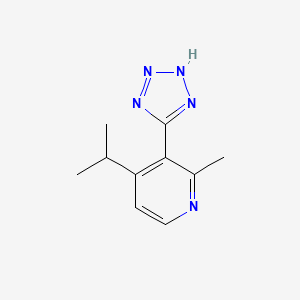![molecular formula C10H16N2O3S2 B5557281 4-[(仲丁基氨基)磺酰基]-N-甲基-2-噻吩甲酰胺](/img/structure/B5557281.png)
4-[(仲丁基氨基)磺酰基]-N-甲基-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a butan-2-ylsulfamoyl group and a carboxamide group, making it a unique molecule with interesting chemical properties.
科学研究应用
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition, as the sulfonamide group is known to interact with various biological targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
安全和危害
准备方法
The synthesis of 4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the butan-2-ylsulfamoyl group: This step involves the reaction of the thiophene ring with butan-2-ylsulfonyl chloride under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with methylamine to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide: This compound also contains a sulfonamide group and a carboxamide group, but features a quinoline ring instead of a thiophene ring.
(S)-butan-2-yl N-(4-x-phenyl)thiocarbamates: These compounds contain a butan-2-yl group and a thiocarbamate group, but differ in the presence of a phenyl ring instead of a thiophene ring.
The uniqueness of 4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide lies in its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-7(2)12-17(14,15)8-5-9(16-6-8)10(13)11-3/h5-7,12H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOGUYLMKINPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1,1'-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE](/img/structure/B5557201.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5557258.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-{(E)-[2-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)
![1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B5557292.png)
![4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE](/img/structure/B5557299.png)
